molecular formula C21H18O6 B11137559 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11137559
M. Wt: 366.4 g/mol
InChI Key: AMTOQNWEASNABT-UHFFFAOYSA-N
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Description

The compound 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromen-2-one core structure substituted with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Attachment of the Benzodioxin Moiety: The benzodioxin derivative is then reacted with an appropriate acylating agent to introduce the 2-oxoethoxy group.

    Synthesis of the Chromen-2-one Core: The chromen-2-one core is synthesized separately, often starting from resorcinol and acetic anhydride in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the benzodioxin derivative with the chromen-2-one core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, making it a candidate for treating diseases like cancer or neurodegenerative disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The exact mechanism of action of 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to hydrophobic pockets, while the chromen-2-one core might interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds like 4-hydroxycoumarin share the chromen-2-one core and exhibit similar biological activities.

    Benzodioxins: Compounds such as 1,4-benzodioxane have structural similarities and may undergo similar chemical reactions.

Uniqueness

The combination of the benzodioxin moiety with the chromen-2-one core in 7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one provides a unique scaffold that can be exploited for various applications. Its dual functionality allows for diverse chemical modifications and potential biological activities that are not as easily achievable with simpler compounds.

Properties

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C21H18O6/c1-12-13(2)21(23)27-19-10-15(4-5-16(12)19)26-11-17(22)14-3-6-18-20(9-14)25-8-7-24-18/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

AMTOQNWEASNABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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